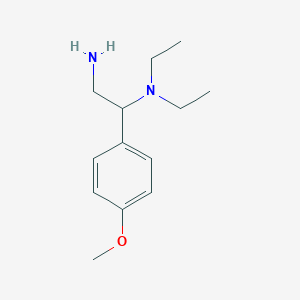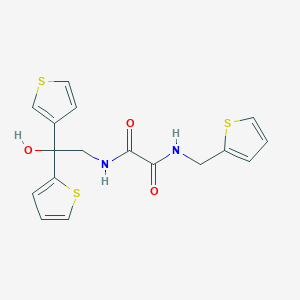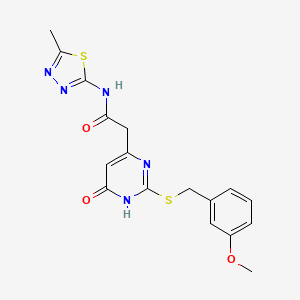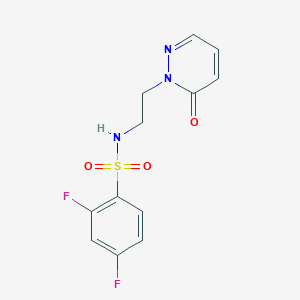![molecular formula C24H19ClN2O4S B2576734 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-55-5](/img/structure/B2576734.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the quinoline family. This compound has been synthesized for its potential pharmacological applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and crystal structure of related compounds demonstrate advanced chemical techniques and analytical methods. For instance, the synthesis of 7-Acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline provides insights into complex molecule creation, characterized by 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction techniques, revealing its orthorhombic crystal structure (Li et al., 2007). Similarly, structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were studied, showing how these compounds form gels and crystalline solids with mineral acids, providing a foundation for exploring new materials with unique properties (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of quinazolinone derivatives has shown promising results. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for in vitro antitumor activity, revealing several compounds with significant broad-spectrum antitumor activity, highlighting the potential for these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, a novel anilidoquinoline derivative demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which suggests potential applications in antiviral therapy (Joydeep Ghosh et al., 2008).
Radiomodulatory Effects and Imaging Applications
The radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety offers insights into potential antioxidant and radiomodulatory agents. This compound showed potent NQO1 inducer activity in vitro and reduced the damaging effects of gamma radiation, suggesting applications in radioprotection (A. M. Soliman et al., 2020). Another study evaluated two 18F-labeled PET ligands for their kinetics in the monkey brain and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, demonstrating their usefulness in imaging studies of TSPO in primates (Joji Yui et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-5-6-10-20(16)26-23(28)15-27-14-22(32(30,31)18-8-3-2-4-9-18)24(29)19-13-17(25)11-12-21(19)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALGXUMQZYOQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)




![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)


![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)



![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)